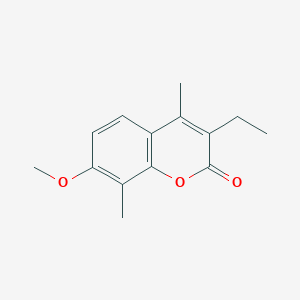

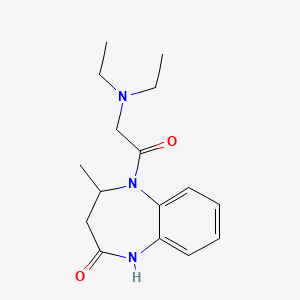

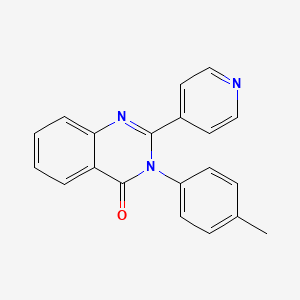

2-(3,4-dimethoxyphenyl)-N-methyl-4-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-Dimethoxyphenyl)-N-methyl-4-quinolinecarboxamide is a chemical compound belonging to the class of quinolinecarboxamides. These compounds are of interest due to their diverse biological activities and potential therapeutic applications. The specific compound mentioned is structurally related to other quinoline derivatives that have been synthesized and studied for various pharmaceutical properties.

Synthesis Analysis

The synthesis of quinolinecarboxamide derivatives often involves strategic functionalization of the quinoline core and the incorporation of substituents that modulate the compound's physical, chemical, and biological properties. For similar compounds, methods such as the Friedlander synthesis have been utilized to construct the quinoline scaffold, followed by N-alkylation and carboxamide formation to introduce the necessary functional groups (Jiang et al., 2003).

Molecular Structure Analysis

The molecular structure of 2-(3,4-dimethoxyphenyl)-N-methyl-4-quinolinecarboxamide and related compounds can be characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry, along with X-ray crystallography. These techniques provide insights into the compound's conformation, bond lengths, angles, and overall 3D structure, which are critical for understanding its reactivity and interaction with biological targets (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

Quinolinecarboxamides participate in various chemical reactions, reflecting their versatile chemical properties. These reactions include nucleophilic substitution, amide bond formation, and reactions with electrophiles or nucleophiles at different positions of the quinoline ring. The presence of dimethoxyphenyl and N-methyl groups influences the compound's electronic and steric properties, affecting its reactivity (Ono et al., 1983).

Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives, characterized by high electron density due to π-electrons and non-bonding electron pairs, have been identified as effective anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them suitable for corrosion inhibition. This application is critical in protecting metals in various industrial environments, thus extending the lifespan of metallic structures and components (Verma, Quraishi, & Ebenso, 2020).

Organic Materials and Nanoscience

Hexaazatriphenylene (HAT) derivatives, including quinoline analogs, are utilized in the creation of organic materials due to their excellent π–π stacking ability and electron deficiency. These characteristics make them ideal for applications in semiconductors, sensors, nonlinear optical chromophores, and liquid crystals. Their role is pivotal in the development of microporous polymers for energy storage and in the fabrication of nano and microstructures, showcasing the versatility of quinoline derivatives in advanced material science (Segura, Juárez, Ramos, & Seoane, 2015).

Anticancer and Antimicrobial Applications

Quinoline and quinazoline alkaloids have been the focus of extensive research due to their significant bioactivities. These compounds, found in natural sources or as modified analogs, exhibit a wide range of biological activities including antitumor, antimalarial, antibacterial, and antifungal effects. The discovery of quinine and camptothecin, both quinoline alkaloids, has been groundbreaking in the development of antimalarial and anticancer drugs, respectively. This demonstrates the critical role of quinoline derivatives in medicinal chemistry and drug development (Shang et al., 2018).

Optoelectronic Materials

Quinazolines and pyrimidines, including their functionalized derivatives, are explored for their applications related to photo- and electroluminescence. The incorporation of quinazoline fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are utilized in various electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the importance of quinoline derivatives in the field of optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Environmental Remediation

The challenge of quinoline degradation due to its complex structure and resistance to natural decomposition has led to the exploration of various technologies for its efficient removal. Research on quinoline biodegradation and the synergistic application of multiple technologies aims to enhance degradation efficiency. This effort is crucial for mitigating the environmental impact of quinoline, which is used in dye, metallurgy, pharmaceutical, rubber, and agrochemical industries, thereby contributing to the sustainability of these sectors (Luo et al., 2020).

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-methylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-20-19(22)14-11-16(21-15-7-5-4-6-13(14)15)12-8-9-17(23-2)18(10-12)24-3/h4-11H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYFUZBUQKAAHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-methylquinoline-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)

![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)

![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)

![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)